2,6-Bis(hydroxymethyl)-p-cresol

Overview

Description

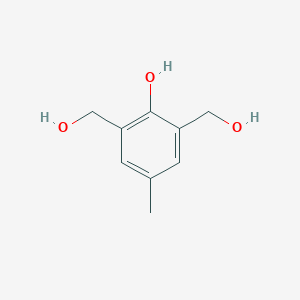

2,6-Bis(hydroxymethyl)-p-cresol is an organic compound with the molecular formula C9H12O3 It is a derivative of phenol, characterized by the presence of two hydroxymethyl groups at the 2 and 6 positions and a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(hydroxymethyl)-p-cresol typically involves the reaction of 4-methylphenol (also known as p-cresol) with formaldehyde under basic conditions. The reaction proceeds through a hydroxymethylation process, where formaldehyde reacts with the phenolic compound to introduce hydroxymethyl groups at the ortho positions relative to the hydroxyl group.

Hydroxymethylation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same reactants and conditions as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(hydroxymethyl)-p-cresol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The hydroxyl group on the phenol ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

-

Oxidation

Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Conditions: Acidic or basic medium, elevated temperatures

-

Reduction

Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Conditions: Room temperature or slightly elevated temperatures

-

Substitution

Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Conditions: Varies depending on the specific substitution reaction

Major Products Formed

Oxidation: Formation of 2,6-bis(carboxymethyl)-4-methylphenol

Reduction: Formation of 2,6-bis(hydroxymethyl)-4-methylcyclohexanol

Substitution: Formation of halogenated or nitrated derivatives of this compound

Scientific Research Applications

Synthesis of Complex Organic Molecules

2,6-Bis(hydroxymethyl)-p-cresol serves as an essential building block for synthesizing more complex organic molecules. It can undergo hydroxymethylation reactions where formaldehyde reacts with phenolic compounds, leading to the introduction of hydroxymethyl groups at ortho positions relative to the hydroxyl group .

Table 1: Synthesis Reactions Involving this compound

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Hydroxymethylation | Formaldehyde | Basic conditions |

| Oxidation | KMnO₄, CrO₃ | Acidic or basic medium |

| Reduction | NaBH₄, LiAlH₄ | Room temperature |

Biological Applications

The compound has been investigated for its potential antimicrobial properties , which opens avenues for drug development and medicinal chemistry. Its phenolic structure is known to exhibit biological activity, making it a candidate for further pharmacological studies .

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit varying degrees of antimicrobial efficacy against common pathogens. This property is attributed to the hydroxymethyl groups that enhance interaction with microbial cell walls.

Industrial Applications

In industrial settings, this compound is utilized as a cross-linking agent in the production of polymers and resins. Its ability to form stable networks enhances the mechanical properties of polymeric materials .

Table 2: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Polymer Science | Cross-linking agent in resin formulations |

| Coatings | Enhances durability and chemical resistance |

| Adhesives | Improves adhesion properties |

Advanced Research Insights

Recent studies have explored the use of this compound in synthesizing high-nuclearity metal clusters. The compound acts as a bridging ligand in binuclear oxovanadium(V) complexes, facilitating unique transformations when exposed to light and oxygen .

Case Study: Metal Complex Formation

A study demonstrated that when this compound was used as a ligand in vanadium complexes, it led to the formation of oligomeric structures under specific conditions. This highlights its potential in coordination chemistry and material design.

Mechanism of Action

The mechanism of action of 2,6-Bis(hydroxymethyl)-p-cresol is primarily related to its phenolic structure. The hydroxyl groups can form hydrogen bonds with various biological molecules, potentially disrupting their normal function. Additionally, the compound can undergo redox reactions, which may contribute to its antimicrobial properties by generating reactive oxygen species that damage microbial cells.

Comparison with Similar Compounds

Similar Compounds

2,6-Bis(hydroxymethyl)pyridine: Similar structure but with a pyridine ring instead of a phenol ring.

4-Methyl-2,6-bis(hydroxymethyl)phenol: A halogenated derivative with similar properties.

2,6-Dimethylphenol: Lacks the hydroxymethyl groups but has similar reactivity due to the methyl groups.

Uniqueness

2,6-Bis(hydroxymethyl)-p-cresol is unique due to the presence of both hydroxymethyl and methyl groups on the phenol ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

2,6-Bis(hydroxymethyl)-p-cresol (BHMC) is a phenolic compound recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medical and industrial fields, supported by data tables and case studies.

- Chemical Formula : CHO

- Molecular Weight : 168.19 g/mol

- Appearance : White to yellow crystalline powder

- Melting Point : 126-129 °C

- Solubility : Soluble in water and organic solvents

Antioxidant Activity

BHMC exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby mitigating oxidative damage in various biological systems.

| Study | Concentration | Effect Observed |

|---|---|---|

| 50 µM | 80% reduction in DPPH radical activity | |

| 100 µM | Enhanced cellular viability in oxidative stress models |

Antimicrobial Properties

Research indicates that BHMC possesses antimicrobial activity against a range of pathogens. Its efficacy varies with concentration and the type of microorganism.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Cytotoxicity and Cancer Research

BHMC has been investigated for its cytotoxic effects on cancer cell lines. Notably, it has shown selective toxicity towards certain cancer cells while sparing normal cells.

- Cell Lines Tested :

- HCT116 (colon cancer)

- MCF7 (breast cancer)

In a study involving HCT116 cells, BHMC demonstrated an IC value of approximately 25 µM, indicating significant cytotoxicity at this concentration while exhibiting minimal effects on normal fibroblasts.

The biological activity of BHMC can be attributed to several mechanisms:

- Free Radical Scavenging : BHMC's hydroxymethyl groups enhance its ability to donate electrons, neutralizing free radicals.

- Enzyme Inhibition : It inhibits enzymes involved in oxidative stress pathways, contributing to its antioxidant effects.

- DNA Interaction : Preliminary studies suggest that BHMC may bind to DNA, potentially affecting gene expression related to cell growth and apoptosis.

Case Study 1: Antioxidant Efficacy in Cell Cultures

A study conducted on human dermal fibroblasts treated with BHMC showed a marked increase in cellular antioxidant enzyme levels (SOD and catalase) after exposure to oxidative stress conditions. This suggests a protective role against UV-induced damage.

Case Study 2: Antimicrobial Activity Against Biofilms

Research highlighted BHMC's effectiveness against biofilms formed by Staphylococcus aureus. At sub-MIC concentrations, it disrupted biofilm integrity and reduced bacterial viability by over 50%.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Bis(hydroxymethyl)-p-cresol, and how are reaction products characterized?

Methodological Answer: The compound is synthesized via:

- Condensation of p-cresol with formaldehyde under acidic/basic conditions, forming hydroxymethyl groups via electrophilic substitution .

- Duplication method , using this compound itself as a precursor for oligomerization . Characterization involves paper chromatography to separate intermediates and NMR spectroscopy to confirm structure. Silylation (e.g., TBDMSCl protection) aids in verifying hydroxyl reactivity .

Q. How is this compound utilized in coordination chemistry?

Methodological Answer: It acts as a bridging ligand in binuclear oxovanadium(V) complexes (e.g., [V(V)₂O₂(L)₂]). Upon exposure to white light and aerial oxygen , a single-crystal-to-single-crystal transformation occurs, forming oligomeric vanadium(IV) structures. This is validated by X-ray crystallography and UV-Vis spectroscopy .

Q. What analytical techniques are recommended for structural confirmation of this compound derivatives?

Methodological Answer:

- Paper chromatography for intermediate separation .

- Gel permeation chromatography (GPC) to assess polymerization efficiency (e.g., Mn and polydispersity) .

- Mass spectrometry (GC-MS/HPLC) for metabolite identification in degradation studies .

Advanced Research Questions

Q. How does photochemical reactivity influence the coordination behavior of this compound?

Methodological Answer: Light exposure induces oxidative cleavage of hydroxymethyl groups in vanadium complexes, forming aldehyde derivatives (e.g., 3-hydroxymethyl-5-methylsalicylaldehyde). Key steps include:

- Photoexcitation of the metal center, triggering electron transfer.

- Oxygen-mediated oxidation , monitored via time-resolved spectroscopy . Applications include light-responsive materials for catalysis or sensors.

Q. What factors govern the polymerization efficiency of this compound-based monomers?

Methodological Answer: Polymerization with adipoyl chloride is influenced by:

- Protecting group strategy : TBDMSCl enhances monomer solubility and reactivity .

- Reaction stoichiometry : A 1:1 molar ratio of diol to diacid chloride optimizes polyester formation.

- GPC analysis : Higher degrees of polymerization (Mn ~15,000 Da) are achieved compared to alternative methods .

Q. Can this compound-derived polymers exhibit stimuli-responsive degradation?

Methodological Answer: Yes. Copolymers incorporating this monomer degrade under biologically relevant H₂O₂ concentrations (50–100 µM), releasing encapsulated cargo. Methodology includes:

Properties

IUPAC Name |

2,6-bis(hydroxymethyl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-3,10-12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMMBDBTERQYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059017 | |

| Record name | 1,3-Benzenedimethanol, 2-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-04-3 | |

| Record name | 2,6-Bis(hydroxymethyl)-p-cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylol-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(hydroxymethyl)-p-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedimethanol, 2-hydroxy-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedimethanol, 2-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(hydroxymethyl)-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLOL-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q99HT08S5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.